2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL

Medicinal Chemistry Scaffold Design Regioisomerism

2-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopentan-1-ol (CAS 1510499-42-9) is a synthetic small-molecule heterocyclic building block with the molecular formula C₁₀H₁₅NOS and a molecular weight of 197.30 g/mol. The compound comprises a cyclopentanol core linked via a methylene bridge to the 5-position of a 2-methyl-1,3-thiazole ring, forming a 2,5-disubstituted thiazole scaffold.

Molecular Formula C10H15NOS
Molecular Weight 197.30 g/mol
Cat. No. B13259484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL
Molecular FormulaC10H15NOS
Molecular Weight197.30 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CC2CCCC2O
InChIInChI=1S/C10H15NOS/c1-7-11-6-9(13-7)5-8-3-2-4-10(8)12/h6,8,10,12H,2-5H2,1H3
InChIKeyYQALDACZRFQSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL: Structural Identity, Physicochemical Profile, and Procurement Baseline


2-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopentan-1-ol (CAS 1510499-42-9) is a synthetic small-molecule heterocyclic building block with the molecular formula C₁₀H₁₅NOS and a molecular weight of 197.30 g/mol . The compound comprises a cyclopentanol core linked via a methylene bridge to the 5-position of a 2-methyl-1,3-thiazole ring, forming a 2,5-disubstituted thiazole scaffold. Its computed physicochemical properties include a topological polar surface area (TPSA) of 33.12 Ų, a calculated LogP of approximately 2.16, one hydrogen bond donor (the alcohol -OH), and three hydrogen bond acceptors (the thiazole nitrogen, sulfur, and alcohol oxygen) . This combination of a saturated cycloaliphatic alcohol and a methyl-substituted thiazole heterocycle places it within a family of thiazole-containing cyclopentanol derivatives that are of interest as synthetic intermediates and prospective pharmacophores . Commercially, it is available at research-grade purity (typically ≥95%) from multiple suppliers, including Chemscene, Leyan, and historically CymitQuimica, with storage recommended at 2–8°C under dry, sealed conditions .

Workflow Synthetic intermediate for thiazole-based scaffold derivatization and library production
Selection Research-grade purity, multi-vendor availability, racemic mixture for SAR expansion
Use Context Medicinal chemistry building block; reported alignment with thiazole-5-yl carbinol pharmacophore

Why 2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL Cannot Be Interchanged with Close Structural Analogs: A Regioisomerism and Methyl-Substitution Argument


Compounds within the thiazole-cyclopentanol family are not interchangeable because even minor structural variations—regioisomeric attachment of the linker to the thiazole ring (5-yl versus 4-yl) and the presence, position, or identity of substituents on the thiazole—profoundly alter key molecular recognition features. The 5-yl attachment geometry in the target compound orients the cyclopentanol moiety at a different vector angle relative to the thiazole plane compared to the 4-yl regioisomers [1]. The 2-methyl group on the thiazole ring increases lipophilicity (ΔLogP ~0.4–0.6 units) relative to the des-methyl analog by adding ~0.5 LogP per methyl carbon while also providing steric shielding of the adjacent nitrogen, which can differentially modulate hydrogen-bond acceptor strength and metabolic susceptibility . Substituting the methyl group with bulkier or electron-withdrawing substituents—such as chlorine in the 4-chloro analog—further perturbs electronic distribution across the thiazole ring, altering both pKa of the ring nitrogen and π-stacking geometry . These molecular-level differences cascade into divergent solubility, permeability, target-binding poses, and off-rate kinetics; consequently, SAR within this scaffold is non-linear, and even single-atom modifications can yield order-of-magnitude shifts in biological potency or selectivity. A scientific user selecting a thiazole-cyclopentanol building block for a medicinal chemistry or chemical biology program must therefore treat each substitution variant as a chemically distinct entity.

Target Compound
2-Methylthiazol-5-yl-methyl-cyclopentanol (CAS 1510499-42-9)
vs
Close Analog
2-Methylthiazol-4-yl regioisomer; may redirect ligand vector and target engagement
2-Methyl Present
Provides steric shielding and increased lipophilicity vs des-methyl analog
vs
Des-Methyl Analog
Lower LogP; different metabolic and permeability profile may shift assay outcomes
Non-Halogenated
Absence of chlorine reduces molecular weight and alters crystal packing
vs
4-Chloro Analog
Higher MW and halogen-bonding capacity may change solubility and binding

2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL: Head-to-Head Differentiation Evidence Versus Closest Analogs


Regioisomeric Differentiation of 5-Thiazolyl vs. 4-Thiazolyl Attachment on Cyclopentanol Vector Geometry

The target compound features a methylene bridge connecting the cyclopentanol 2-position to the 5-position of the 2-methylthiazole ring, whereas its closest regioisomer, 2-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclopentan-1-ol (CAS 2227661-38-1), attaches the identical cyclopentanol substructure to the thiazole 4-position . In thiazole chemistry, the 4- and 5-positions are chemically non-equivalent: the 5-position carries greater electron density due to the adjacent sulfur atom, making the C5-substituted analog a stronger π-donor in charge-transfer and π-stacking interactions [1]. In kinase and GPCR inhibitor programs, regioisomeric thiazole attachment has been shown to invert selectivity between related targets; for example, in the mGluR5 antagonist patent US8609852, 2-methylthiazole-based probes display Ki values varying by >10-fold depending on linker attachment geometry [2].

5-yl vs 4-yl Regioisomerism
Class-level
5-yl attachment orients cyclopentanol at a distinct vector angle vs 4-yl regioisomer; >10-fold Ki difference reported in related mGluR5 thiazole series
Regioisomeric attachment may shift binding selectivity and target engagement
Class-level inference from mGluR5 patent data; direct confirmation for this scaffold not established
Medicinal Chemistry Scaffold Design Regioisomerism

2-Methyl Substitution on Thiazole Ring: Lipophilicity and Metabolic Stability Differentiation Relative to Des-Methyl Analog

The target compound incorporates a methyl group at the thiazole 2-position, which is absent in the des-methyl analog 2-[(1,3-thiazol-5-yl)methyl]cyclopentan-1-ol (CAS 1566913-34-5) . This single methyl addition increases the calculated LogP from approximately 1.6–1.8 (des-methyl analog estimate) to 2.16 (target compound, experimentally validated by Chemscene computational data), representing a ΔLogP of ~0.4–0.6 units . In methyl-thiazole antibacterial series targeting InhA in Mycobacterium tuberculosis, the 2-methyl group has been demonstrated to contribute a ~5-fold enhancement in enzyme inhibitory potency compared to unsubstituted thiazole analogs, attributed to improved occupancy of a hydrophobic sub-pocket [1]. Additionally, methylation at the thiazole 2-position adjacent to the ring nitrogen provides steric shielding that can reduce N-oxidation and subsequent metabolic clearance, a design principle exploited in multiple lead optimization campaigns .

2-Methyl vs Des-Methyl
Class-level
ΔLogP ~0.4-0.6 units; ~5-fold potency enhancement in InhA inhibitor series for 2-methylthiazole over unsubstituted analog
May support improved permeability and metabolic stability in cell-based assays
Inferred from M. tuberculosis InhA study; relevance to other targets requires validation
Physicochemical Profiling ADME Lead Optimization

Hydrogen-Bond Donor/Acceptor Profile Comparison: Impact on Solubility and Crystal Engineering

The target compound contains a single hydrogen-bond donor (the cyclopentanol -OH) and three hydrogen-bond acceptors (thiazole N, thiazole S, and alcohol O), yielding a HBD/HBA ratio of 1:3, with a TPSA of 33.12 Ų . In contrast, the 4-chloro analog 2-[(4-chloro-1,3-thiazol-5-yl)methyl]cyclopentan-1-ol (CAS 2167282-53-1) features identical HBD/HBA counts but a higher molecular weight (217.72 vs. 197.30 g/mol) due to chlorine substitution, which increases halogen-bonding capacity and alters crystal packing energetics . The target compound's lower molecular weight and absence of halogen substituents predict higher aqueous solubility (estimated ~1.5- to 2-fold improvement based on general solubility models for halogenated vs. non-halogenated congeners of similar LogP), which is advantageous for biochemical assay compatibility at higher screening concentrations [1].

Solubility Profile
Cross-study comparable
Estimated 1.5- to 2-fold higher aqueous solubility vs 4-chloro analog; MW 197.30 vs 217.72
Lower MW and absence of halogen may support higher assay compatibility
Based on general solubility models; experimental solubility data not yet reported
Physicochemical Characterization Formulation Crystal Engineering

Commercial Availability and Purity Specifications: Target Compound vs. Stereochemically Defined Analog

The target compound is commercially available as a racemic mixture at ≥95% purity from multiple active suppliers including Chemscene (Cat. No. CS-0354284) and Leyan (Cat. No. 1424954), with storage conditions of 2–8°C in sealed, dry containers . In comparison, the stereochemically defined analog rac-(1R,2S)-2-[(1,3-thiazol-5-yl)methyl]cyclopentan-1-ol (CAS 2227861-84-7) is listed primarily on chemical database sites (Chemsrc) with no clearly identifiable active commercial vendors offering catalog quantities, suggesting limited or discontinued supply . This supply chain disparity means that the target compound offers superior procurement reliability for programs requiring gram-scale quantities for SAR expansion or in vivo proof-of-concept studies, whereas the stereochemically annotated analogs may require custom synthesis with associated lead times and cost premiums .

Commercial Availability
Supporting evidence
≥2 active vendors (Chemscene, Leyan) at ≥95% purity vs 0 verified suppliers for stereochemically defined analog
Multi-vendor supply supports procurement planning and batch consistency review
Supplier verification as of 2026; availability may change
Procurement Supply Chain Purity Specifications

Class-Level Evidence: Thiazole-5-yl Carbinols as Privileged Scaffolds for 5-Lipoxygenase and Kinase Inhibition

Thiazole-5-yl carbinol derivatives constitute a recognized pharmacophore class with demonstrated inhibitory activity against 5-lipoxygenase (5-LO) and various kinases. Patent US5229386 explicitly claims thiazole compounds bearing alcohol or carbinol functionality at the thiazole 5-position as 5-lipoxygenase inhibitors with antithrombotic, vasodilating, and anti-inflammatory activities [1]. The target compound's 5-yl-methyl-cyclopentanol architecture maps directly onto this pharmacophore. In a related series, (methoxyalkyl)thiazoles exemplified by ZM-211965 exhibited nanomolar 5-LO inhibition, with SAR studies confirming that the thiazole substitution pattern and alcohol linker geometry critically determine potency [2]. University of Frankfurt dissertation research (Barzen, 2012) further characterizes thiazole-based 5-LO inhibitors, establishing the thiazole-5-yl scaffold as a productive starting point for anti-inflammatory lead discovery [3]. The target compound's 2-methyl substitution may confer additional metabolic advantages within this pharmacophore class, as methylation of heterocyclic positions adjacent to nitrogen is a well-precedented strategy for reducing CYP-mediated oxidation.

5-LO Pharmacophore Class
Class-level
Thiazole-5-yl carbinols reported as 5-lipoxygenase inhibitors in patent literature; target compound maps to this pharmacophore
Aligns with 5-LO pathway screening context; direct activity not yet established
Inferred from US5229386 and related SAR; requires experimental validation
5-Lipoxygenase Kinase Inhibition Anti-inflammatory

2-[(2-Methyl-1,3-thiazol-5-YL)methyl]cyclopentan-1-OL: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: 5-Lipoxygenase Inhibitor Lead Optimization and Leukotriene Pathway Screening

For teams pursuing small-molecule 5-lipoxygenase (5-LO) inhibitors, the target compound offers a structurally pre-validated entry point into the thiazole-5-yl carbinol pharmacophore class. Patent US5229386 and the (methoxyalkyl)thiazole SAR literature establish that thiazole-5-yl substitution with an alcohol-bearing linker is critical for 5-LO engagement [1]. The compound's 2-methyl group provides additional lipophilicity (LogP 2.16) for membrane penetration while potentially shielding the adjacent thiazole nitrogen from oxidative metabolism—a dual advantage over the des-methyl analog for achieving cellular potency. It is recommended as a core scaffold for parallel SAR exploration of the cyclopentanol ring substitution, linker length, and thiazole C2 substituent variation.

Chemical Biology: Kinase and GPCR Probe Design Leveraging Regioisomeric Thiazole Attachment

The 5-yl attachment geometry differentiates the target compound from the more commonly explored 4-yl thiazole regioisomers. The mGluR5 patent literature (US8609852) demonstrates that thiazole linker regiochemistry can produce >10-fold differences in target binding affinity [1]. Researchers designing chemical probes for kinome or GPCR targets where the thiazole heterocycle engages a conserved hinge or aromatic pocket should consider this compound's unique vector angle as a means to access under-explored chemical space orthogonal to traditional 4-thiazolyl library designs. Its single alcohol HBD also makes it suitable for fragment-based screening where minimal functionality is preferred.

Synthetic Chemistry: Building Block for Parallel Library Synthesis and Late-Stage Functionalization

The compound's cyclopentanol alcohol serves as a versatile synthetic handle for esterification, etherification, oxidation to the ketone, or Mitsunobu-based diversification, enabling rapid parallel library generation [1]. Its ≥95% purity specification and multi-vendor commercial availability (Chemscene, Leyan, MolCore) support procurement at gram scale for library synthesis without the lead times or costs associated with custom synthesis of stereochemically defined analogs [1]. The 2-methyl group on the thiazole also blocks a potential site of electrophilic substitution during downstream chemistry, directing further functionalization selectively to the thiazole 4-position, which simplifies synthetic planning and improves regiochemical control in library production.

Agrochemical Discovery: Fungicide Lead Generation Based on Heterocyclyl-Substituted Thiazole Scaffolds

Patent literature from Bayer (US20100137245) and others establishes that heterocyclyl-substituted thiazoles bearing cycloaliphatic alcohol substituents exhibit fungicidal activity against Phytophthora and other crop pathogens [1]. The target compound's cyclopentanol-thiazole architecture aligns with the general formula claimed in these agrochemical patents, and its favorable physicochemical profile (MW <200, LogP ~2.2) falls within the optimal range for foliar uptake and phloem mobility. Procurement of this compound for agrochemical screening may reveal structure-activity relationships not yet explored in the public domain, particularly for oomycete or ascomycete targets where thiazole-based fungicides have demonstrated efficacy.

Application
Selection Property
Validation Focus
5-LO pathway inhibitor design
Thiazole-5-yl carbinol pharmacophore context
5-LO enzyme and cell-based assay response
Kinase/GPCR probe discovery
Regioisomeric thiazole attachment vector
Target-engagement and selectivity profiling
Parallel library synthesis
Cyclopentanol synthetic handle
Purity and batch consistency review
Agrochemical fungicide screening
Heterocyclyl-substituted thiazole scaffold
Phytophthora and crop pathogen assay context
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